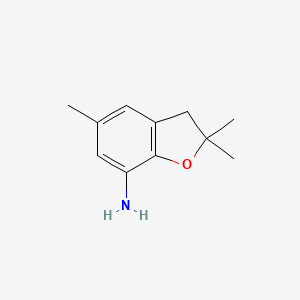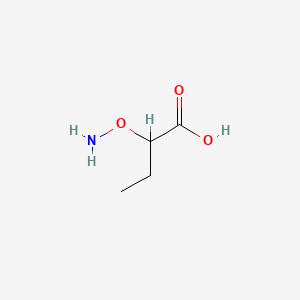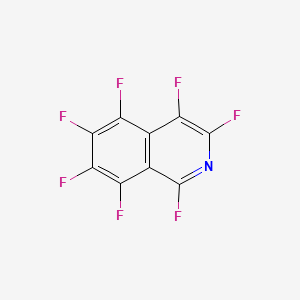
Heptafluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptafluoroisoquinoline is a fluorinated derivative of isoquinoline, where all hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and thermal stability. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoroisoquinoline can be synthesized through a chlorine-fluorine exchange reaction. The process involves heating a mixture of heptachloroisoquinoline and potassium fluoride to 420°C, facilitating the global fluorination of the isoquinoline ring . This method ensures the complete substitution of chlorine atoms with fluorine atoms, resulting in this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly detailed in the literature. the principles of halogen exchange reactions and high-temperature conditions are likely to be adapted for larger-scale production, ensuring the efficient and cost-effective synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Heptafluoroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms significantly influences the reactivity and orientation of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with sulfur and oxygen nucleophiles.
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions involving this compound are less frequently reported. the compound’s stability suggests that it may require strong oxidizing or reducing agents to undergo such transformations.
Major Products: The major products formed from these reactions depend on the type of nucleophile and the reaction conditions. For example, reactions with sulfur nucleophiles yield derivatives with substitutions at the 6-position, while reactions with oxygen nucleophiles result in 1-substituted products .
Scientific Research Applications
Heptafluoroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism by which heptafluoroisoquinoline exerts its effects is primarily related to its high electronegativity and ability to participate in various chemical reactions. The fluorine atoms in the compound influence its reactivity and interaction with other molecules, making it a valuable tool in studying molecular targets and pathways .
Comparison with Similar Compounds
Heptafluoroquinoline: Similar to heptafluoroisoquinoline, this compound also undergoes nucleophilic substitution reactions but with different orientation and reactivity.
Pentafluoropyridine: Another fluorinated heterocycle, pentafluoropyridine, exhibits different reactivity patterns compared to this compound.
Uniqueness: this compound’s uniqueness lies in its complete fluorination and the specific reactivity patterns it exhibits with different nucleophiles. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and stability .
Properties
CAS No. |
13180-39-7 |
|---|---|
Molecular Formula |
C9F7N |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
1,3,4,5,6,7,8-heptafluoroisoquinoline |
InChI |
InChI=1S/C9F7N/c10-3-1-2(4(11)7(14)6(3)13)8(15)17-9(16)5(1)12 |
InChI Key |
XQRRSUIMAAZUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=NC(=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
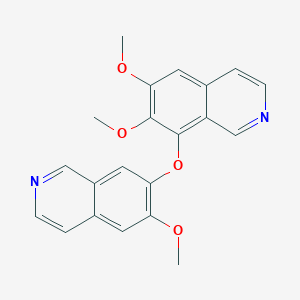
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
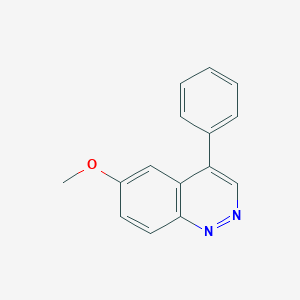
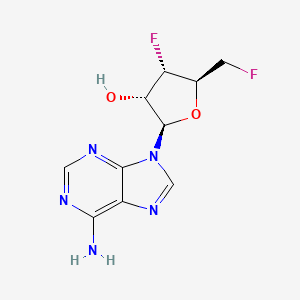

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
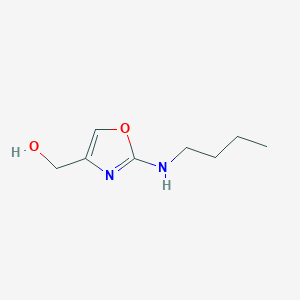
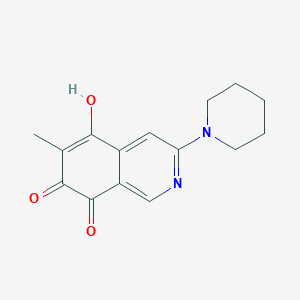
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
